molecular formula C28H27N5O4 B3208709 5-methyl-5-(naphthalen-2-yl)-3-(2-oxo-2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)imidazolidine-2,4-dione CAS No. 1052587-88-8

5-methyl-5-(naphthalen-2-yl)-3-(2-oxo-2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)imidazolidine-2,4-dione

Cat. No.: B3208709
CAS No.: 1052587-88-8
M. Wt: 497.5 g/mol
InChI Key: JTNISJKQVMFTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazolidine-2,4-dione class, characterized by a five-membered ring with two ketone groups at positions 2 and 2. Key structural features include:

  • 3-(2-oxo-2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl) side chain: Incorporates a benzoimidazolone-piperidine moiety, which may confer conformational flexibility and interactions with enzymes like dihydrofolate reductase (DHFR) .

The compound’s synthesis likely involves multi-step reactions, such as cycloaddition (e.g., three-component assembly) or condensation, similar to methods used for structurally related imidazolidines .

Properties

IUPAC Name

5-methyl-5-naphthalen-2-yl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4/c1-28(20-11-10-18-6-2-3-7-19(18)16-20)25(35)32(27(37)30-28)17-24(34)31-14-12-21(13-15-31)33-23-9-5-4-8-22(23)29-26(33)36/h2-11,16,21H,12-15,17H2,1H3,(H,29,36)(H,30,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNISJKQVMFTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-5-(naphthalen-2-yl)-3-(2-oxo-2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)imidazolidine-2,4-dione is a complex organic compound recognized for its potential therapeutic applications, particularly as an inhibitor of Bruton's tyrosine kinase (Btk). This compound's unique structural features include a naphthalene moiety and various functional groups that enhance its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₄, with a molecular weight of 358.36 g/mol. It is identified by the CAS number 1052587-88-8. The intricate combination of naphthalene and imidazolidine structures contributes to its biological efficacy.

Inhibition of Bruton's Tyrosine Kinase (Btk)

Research indicates that this compound acts primarily as a Btk inhibitor, which is significant in B-cell signaling pathways. The inhibition of Btk can have therapeutic implications for treating various cancers and autoimmune diseases.

Antimicrobial Properties

In vitro studies suggest that the compound may also exhibit antimicrobial activity. However, further investigation is necessary to fully understand its mechanisms of action and potential therapeutic applications.

In Vitro Studies

Studies have demonstrated that 5-methyl-5-(naphthalen-2-yl)-3-(2-oxo...) effectively inhibits Btk activity in cellular assays. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to quantify its binding affinity to Btk and other kinases.

Case Studies

  • Cancer Treatment : In a study involving hematological malignancies, the compound showed promising results in inhibiting B-cell proliferation, suggesting its potential use in targeted cancer therapies.
  • Autoimmune Diseases : Another investigation highlighted the compound's efficacy in reducing inflammatory responses in models of autoimmune diseases, indicating its therapeutic potential beyond oncology.

Comparative Analysis with Similar Compounds

The biological activity of 5-methyl-5-(naphthalen-2-yl)-3-(2-oxo...) can be compared with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-MethylbenzimidazoleContains a methyl group on benzimidazoleSimpler structure; less complex interactions
Naphthalene DerivativeSimilar naphthalene coreLacks additional functional groups
Piperidine DerivativeContains piperidine ringFocuses on different biological targets

The complexity and diversity of functional groups in 5-methyl-5-(naphthalen...) enhance its biological activity compared to simpler analogs.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanism of action will be essential for advancing its development as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name/ID Core Structure Key Substituents Notable Features Reference
Target Compound Imidazolidine-2,4-dione 5-naphthalen-2-yl, benzoimidazolone-piperidine High lipophilicity, flexible side chain
3-benzyl-5-benzylidene-imidazolidine-2,4-dione Imidazolidine-2,4-dione 5-benzylidene, 3-benzyl Rigid aromatic substituents
5-thioxo-imidazolidin-2,4-dione Imidazolidine-2,4-dione 5-thioxo Enhanced electron density, redox activity
LPSF/PTS10 (imidazolidine derivative) Imidazolidin-2-one 5-thioxo, chloro-fluorobenzyl Antiparasitic activity

Key Observations :

  • The naphthalen-2-yl group in the target compound provides greater aromatic surface area compared to benzylidene or phenyl groups, likely improving hydrophobic interactions in biological targets .
  • The benzoimidazolone-piperidine side chain offers conformational adaptability, contrasting with rigid substituents in 3-benzyl-5-benzylidene derivatives .
  • Thioxo substitution (e.g., in LPSF/PTS10) introduces sulfur, which may enhance redox-mediated antibacterial effects but reduce stability compared to the target’s dione core .

Table 2: Antimicrobial Activity of Selected Imidazolidine Derivatives

Compound Name/ID MIC (μg/mL) Against Gram-positive Bacteria MIC (μg/mL) Against Gram-negative Bacteria Key Mechanism Proposed Reference
Target Compound Pending experimental data Pending experimental data DHFR inhibition, membrane disruption
3,5-dichlorophenyl-imidazolidinedione 8–16 (S. aureus) 16–32 (E. coli) DHFR inhibition
LPSF/PTS10 N/A N/A Antiparasitic (S. mansoni)
Nitroimidazole derivatives 4–8 (MRSA) 32–64 (A. baumannii) Free radical generation

Key Findings :

  • Imidazolidine derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit potent antibacterial activity, particularly against Gram-positive strains .
  • The piperidine-benzoimidazolone moiety in the target compound may synergize with the naphthalene group to enhance penetration into bacterial membranes, similar to pyrazole-substituted thiazoles .
  • Thioxo derivatives (e.g., LPSF/PTS10) show niche applications (e.g., antiparasitic activity), whereas dione derivatives are broader-spectrum .

Comparison with Other Methods :

  • Three-component cycloaddition () offers high atom economy for imidazolidine synthesis but may require stringent conditions for bulky substituents like naphthalene.
  • Condensation reactions () are more adaptable for introducing aromatic aldehydes but may yield lower purity without chromatographic purification .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 5-methyl-5-(naphthalen-2-yl)-3-(2-oxo-2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)imidazolidine-2,4-dione?

  • Methodological Answer : The synthesis involves multi-step nucleophilic substitutions and coupling reactions. A general approach includes:

  • Step 1 : Alkylation of 5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione with 2-chloroethyl ketone derivatives under basic conditions (e.g., KOH in ethanol) to introduce the oxoethyl side chain .
  • Step 2 : Piperidine functionalization via coupling with 2-oxo-2,3-dihydro-1H-benzo[d]imidazole using Buchwald-Hartwig amination or Mitsunobu conditions to ensure regioselectivity .
  • Yield Optimization : Reflux times (6–10 hours) and solvent selection (e.g., DMF for polar intermediates, ethanol for recrystallization) are critical for purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign chemical shifts for diagnostic protons (e.g., imidazolidine-dione carbonyls at δ ~170–175 ppm, naphthyl aromatic protons at δ ~7.2–8.5 ppm) .
  • UPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • FTIR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and imidazole N-H bonds (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound, such as inconsistent IC50 values across assays?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (e.g., ATP concentration in kinase assays). Cross-validate using orthogonal methods like SPR (surface plasmon resonance) for binding affinity .
  • Metabolite Interference : Perform stability studies in assay buffers (e.g., pH 7.4 PBS) to rule out degradation products using HPLC-MS .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers caused by batch-to-batch variability in compound synthesis .

Q. What strategies are effective for optimizing the stereochemical configuration of the imidazolidine-2,4-dione core to enhance target binding?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents to separate enantiomers .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses of stereoisomers with target proteins (e.g., kinases or GPCRs) .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization steps to favor the desired enantiomer .

Q. How can researchers address low solubility of this compound in aqueous buffers for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEGylated groups at the imidazolidine nitrogen to enhance hydrophilicity .
  • Nanoparticle Formulation : Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes to improve bioavailability .
  • Solubility Screening : Test co-solvents (e.g., DMSO/PBS mixtures) and measure logP values via shake-flask method to guide formulation .

Experimental Design & Data Analysis

Q. What experimental design (DoE) approaches are suitable for optimizing reaction yields in the synthesis of this compound?

  • Methodological Answer :

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix to identify key interactions .
  • Response Surface Methodology (RSM) : Optimize reflux time and reagent stoichiometry via central composite design to maximize yield .
  • Machine Learning : Train Bayesian optimization models on historical reaction data to predict optimal conditions for novel derivatives .

Q. How should researchers interpret conflicting NMR data, such as unexpected coupling patterns in the piperidinyl region?

  • Methodological Answer :

  • Dynamic Effects : Analyze variable-temperature NMR (VT-NMR) to detect conformational exchange broadening in the piperidine ring .
  • 2D NMR : Use HSQC and NOESY to assign through-space correlations and confirm substituent orientation .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., synchrotron sources for high-resolution data) .

Tables of Key Data

Table 1 : Representative Synthetic Yields and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1KOH, ethanol, reflux (8 h)68>95%
2Pd(OAc)₂, Xantphos, DMF, 100°C6298%

Table 2 : Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityReference
Naphthalen-2-yl C-H7.2–8.5Multiplet
Imidazolidine-dione C=O170–175-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-5-(naphthalen-2-yl)-3-(2-oxo-2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)imidazolidine-2,4-dione
Reactant of Route 2
5-methyl-5-(naphthalen-2-yl)-3-(2-oxo-2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.